Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate
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Overview
Description
Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate is an organic compound with the molecular formula C11H14ClNO4S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl 3-aminopropanoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with sulfonamide moieties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate involves its interaction with biological targets, such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-chlorophenyl)propanoate: Similar structure but lacks the sulfonamide group.
4-Chlorobenzenesulfonamide: Contains the sulfonamide group but lacks the ester functionality.
Uniqueness
Ethyl 3-((4-chlorophenyl)sulfonamido)propanoate is unique due to the presence of both the sulfonamide and ester functionalities, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Properties
Molecular Formula |
C11H14ClNO4S |
---|---|
Molecular Weight |
291.75 g/mol |
IUPAC Name |
ethyl 3-[(4-chlorophenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C11H14ClNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
ZUSSKJYWNNTTFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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